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Compound of Interest

Compound Name: m-PEG3-ONHBoc

Cat. No.: B609248 Get Quote

In-Depth Technical Guide: m-PEG3-ONHBoc
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical molecular weight

and associated physicochemical properties of m-PEG3-ONHBoc, a methoxy-terminated

polyethylene glycol (PEG) derivative. This document is intended for researchers, scientists, and

professionals in the field of drug development who are utilizing PEG linkers in their work.

Core Compound: m-PEG3-ONHBoc
m-PEG3-ONHBoc is a discrete PEG (dPEG®) reagent characterized by a methoxy-terminated

triethylene glycol chain linked to a Boc-protected hydroxylamine. The defined structure and

molecular weight of dPEG® linkers are critical for the precise control of the physicochemical

properties of bioconjugates, such as those used in antibody-drug conjugates (ADCs) and

Proteolysis Targeting Chimeras (PROTACs). The Boc protecting group can be removed under

acidic conditions to reveal a reactive hydroxylamine, which can then be conjugated to

molecules containing carbonyl groups (aldehydes or ketones) to form a stable oxime linkage.

Physicochemical and Quantitative Data
The key quantitative data for m-PEG3-ONHBoc are summarized in the table below. This

information is essential for accurate experimental design, stoichiometric calculations, and

analytical characterization.
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Property Value

Chemical Formula C12H25NO6

Theoretical Molecular Weight 279.33 g/mol [1]

Exact Mass 279.1682 u[1]

IUPAC Name
tert-butyl (2-(2-(2-

methoxyethoxy)ethoxy)ethoxy)carbamate[1]

CAS Number 1835759-87-9[1]

Elemental Analysis C: 51.60%, H: 9.02%, N: 5.01%, O: 34.37%[1]

Role in Drug Development and Bioconjugation
PEG linkers, such as m-PEG3-ONHBoc, are integral components in modern therapeutic

modalities. The hydrophilic nature of the PEG chain can enhance the aqueous solubility and

improve the pharmacokinetic profile of conjugated molecules.

Application in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by

recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3

ligase ligand is a critical determinant of PROTAC efficacy. The defined length and flexibility of

the m-PEG3 linker can be optimized to facilitate the formation of a stable ternary complex

between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient

protein degradation.
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PROTAC-mediated protein degradation pathway.

Experimental Protocols
While a specific synthesis protocol for m-PEG3-ONHBoc is proprietary to its manufacturers, a

general experimental workflow for the conjugation of a deprotected m-PEG3-ONH2 linker to an

aldehyde-containing molecule is outlined below.

General Conjugation Workflow
This protocol describes the formation of an oxime bond between the hydroxylamine of the

deprotected PEG linker and a carbonyl group on a target molecule.
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General experimental workflow for conjugation.

Materials:

m-PEG3-ONHBoc

Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
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Aldehyde or ketone-containing target molecule

Reaction buffer (e.g., acetate buffer, pH 4.5)

Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Analytical instruments (e.g., Mass Spectrometer, NMR)

Procedure:

Deprotection: The Boc protecting group is removed from m-PEG3-ONHBoc using an

appropriate acidic condition, such as treatment with TFA in DCM. The reaction progress is

monitored by a suitable analytical technique (e.g., TLC or LC-MS).

Purification of Deprotected Linker: The resulting m-PEG3-ONH2 is purified to remove the

deprotection reagent and any byproducts.

Conjugation Reaction: The purified m-PEG3-ONH2 is reacted with the aldehyde or ketone-

containing target molecule in a suitable buffer at a slightly acidic pH (typically pH 4-6) to

facilitate oxime bond formation.

Purification of the Conjugate: The final conjugate is purified to remove any unreacted starting

materials.

Characterization: The identity and purity of the final conjugate are confirmed using analytical

techniques such as mass spectrometry and NMR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [theoretical molecular weight of m-PEG3-ONHBoc].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609248#theoretical-molecular-weight-of-m-peg3-
onhboc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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